molecular formula C10H12BrNO3 B8213545 Methyl 4-amino-5-bromo-2-ethoxybenzoate

Methyl 4-amino-5-bromo-2-ethoxybenzoate

Cat. No.: B8213545
M. Wt: 274.11 g/mol
InChI Key: RXLOMRTZTQKAAY-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-bromo-2-ethoxybenzoate is a substituted benzoate ester characterized by a bromine atom at position 5, an amino group at position 4, and an ethoxy group at position 2 of the aromatic ring. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties. Its structural determination and crystallographic analysis often employ software like SHELX for refinement and validation of molecular geometry .

Properties

IUPAC Name

methyl 4-amino-5-bromo-2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOMRTZTQKAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-bromo-2-ethoxybenzoate typically involves the bromination of methyl 4-amino-2-ethoxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures that the compound meets the required quality standards for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-5-bromo-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-bromo-2-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and bromo groups allows it to form covalent or non-covalent interactions with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the methyl ester family of substituted benzoic acids. Below is a detailed comparison with analogous derivatives:

Substituent Effects on Reactivity and Stability

  • Methyl Salicylate (Methyl 2-hydroxybenzoate): Lacks bromine and amino groups but includes a hydroxyl group at position 2. This substitution confers acidity (pKa ~8.3) and UV absorption properties, making it useful in fragrances and topical analgesics. In contrast, the bromine and amino groups in Methyl 4-amino-5-bromo-2-ethoxybenzoate increase molecular weight (MW: ~274.1 g/mol vs. 152.1 g/mol) and steric hindrance, reducing volatility but enhancing thermal stability .
  • Sandaracopimaric Acid Methyl Esters: These diterpene-derived esters (e.g., compound 4 in ) exhibit non-aromatic fused-ring systems. This compound’s aromaticity allows for π-π stacking in crystallography, whereas diterpene esters rely on van der Waals interactions for stability .

Physicochemical Properties

Property This compound Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight ~274.1 g/mol 152.1 g/mol ~316.4 g/mol
Boiling Point >250°C (decomposes) 222°C 290–310°C
Solubility Moderate in DMSO, low in water Miscible in ethanol Insoluble in polar solvents
Key Applications Pharmaceutical intermediates Fragrances, analgesics Resin plasticizers

Data derived from gas chromatography (GC) analyses of methyl esters and VOC property tables .

Functional Group Interactions

  • Bromine vs. Hydroxyl Groups : Bromine’s electronegativity (2.96) directs electrophilic substitution to the para position, whereas hydroxyl groups participate in hydrogen bonding, as seen in Methyl Violet derivatives .
  • Ethoxy vs. Methyl Groups: The ethoxy substituent in this compound increases lipophilicity (logP ~2.8) compared to simpler methyl esters (logP ~1.5–2.0), impacting bioavailability .

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